CAPS

Overview

Description

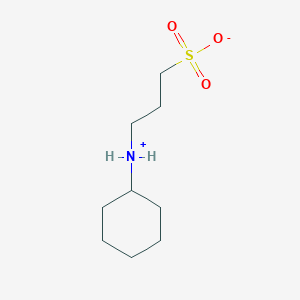

3-(Cyclohexylamino)propanesulfonic acid is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is particularly useful for studying enzymatic processes at pH levels above physiological pH, with a working pH range of 9.7 to 11.1 . This compound is known for its high affinity for basic proteins, making it valuable in protein extraction and solubilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, often in the presence of a solvent such as N,N-dimethylformamide (DMF). The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of 3-(cyclohexylamino)propanesulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving 3-(cyclohexylamino)propanesulfonic acid include strong acids and bases, oxidizing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .

Major Products

The major products formed from reactions involving 3-(cyclohexylamino)propanesulfonic acid depend on the specific reaction type. For example, substitution reactions may yield derivatives with modified sulfonic acid groups .

Scientific Research Applications

3-(Cyclohexylamino)propanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques.

Biology: The compound is employed in protein extraction and solubilization, particularly for basic proteins.

Medicine: It is used in the formulation of diagnostic assays and other medical applications.

Industry: The compound finds use in industrial processes requiring precise pH control and protein handling.

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)propanesulfonic acid primarily involves its buffering capacity. It stabilizes the pH of solutions within its working range, thereby maintaining the optimal conditions for enzymatic and biochemical reactions. The compound interacts with hydrogen ions, either accepting or donating them to resist changes in pH .

Comparison with Similar Compounds

3-(Cyclohexylamino)propanesulfonic acid is often compared with other buffering agents such as:

N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Similar in structure and function, but with a slightly different pH range.

N-cyclohexyl-3-aminopropanesulfonic acid (CHAPS): Another zwitterionic buffer with high affinity for basic proteins.

Other Good’s buffers: These include compounds like HEPES, MOPS, and Tricine, each with unique pH ranges and buffering capacities.

The uniqueness of 3-(cyclohexylamino)propanesulfonic acid lies in its specific pH range and its high affinity for basic proteins, making it particularly valuable in protein chemistry and related fields .

Biological Activity

Capsaicin, the active compound found in chili peppers, is known for its pungent flavor and numerous biological activities. This article provides a comprehensive overview of the biological effects of capsaicin, including its antioxidant, anti-inflammatory, anticancer, and metabolic properties. The analysis is supported by data tables and recent research findings.

Overview of Capsaicin

Capsaicin (chemical structure: C18H27NO3) is a capsaicinoid that primarily acts on the TRPV1 receptor, which is involved in pain sensation and thermoregulation. Its biological activities have made it a subject of extensive research in pharmacology and nutrition.

1. Antioxidant Activity

Capsaicin exhibits significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage associated with various diseases.

- Mechanism : Capsaicin enhances the expression of antioxidant enzymes and reduces lipid peroxidation.

- References : Studies indicate that capsaicin can prevent oxidative damage induced by gamma radiation .

2. Anti-inflammatory Effects

Capsaicin has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes.

- Mechanism : It inhibits the nuclear factor kappa B (NF-κB) pathway, reducing inflammation markers such as COX-2 and TNF-α.

- References : Research highlights its role in managing conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

Capsaicin demonstrates potential anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism : It affects multiple signaling pathways, including the inhibition of STAT3 and AP-1 pathways.

- Case Studies : In vitro studies have shown that capsaicin can suppress the growth of various cancer cell lines, including breast, prostate, and colorectal cancers .

4. Metabolic Effects

Recent studies suggest that capsaicin may play a role in metabolic regulation, potentially aiding in weight management and glucose metabolism.

- Mechanism : Capsaicin promotes thermogenesis via activation of TRPV1 receptors, leading to increased energy expenditure.

- References : Clinical trials indicate that capsaicin supplementation can improve insulin sensitivity and reduce body fat .

Table 1: Summary of Biological Activities of Capsaicin

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits NF-κB pathway | |

| Anticancer | Induces apoptosis | |

| Metabolic Regulation | Activates TRPV1 for thermogenesis |

Table 2: Clinical Studies on Capsaicin's Effects

| Study Focus | Outcome | Reference |

|---|---|---|

| Weight Loss | Significant reduction in body fat | |

| Cancer Cell Lines | Inhibition of growth in vitro | |

| Insulin Sensitivity | Improved response post-supplementation |

Case Study 1: Capsaicin in Cancer Treatment

A study published in Cancer Letters examined the effects of capsaicin on human breast cancer cells. The results showed that capsaicin treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.

Case Study 2: Capsaicin for Weight Management

A randomized controlled trial assessed the impact of capsaicin supplementation on weight loss among obese individuals. Participants who consumed capsaicin daily experienced a notable reduction in body mass index (BMI) compared to the control group.

Properties

IUPAC Name |

3-(cyclohexylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWRFATQTVXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061554 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1135-40-6 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CAPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(cyclohexylamino)propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?

A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.

Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?

A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:

- Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []

- Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.